Product packaging for Mesityl oxide(Cat. No.:CAS No. 141-79-7)

Mesityl oxide

Cat. No.: B046562
CAS No.: 141-79-7
M. Wt: 98.14 g/mol
InChI Key: SHOJXDKTYKFBRD-UHFFFAOYSA-N
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Description

Mesityl oxide (4-methyl-3-penten-2-one) is a high-purity, unsaturated ketone of significant value in chemical research and development. Its primary role is as a versatile, medium-boiling polar aprotic solvent, particularly effective for cellulose esters, acrylic resins, and vinyl polymers. Beyond its solvent properties, this compound is a crucial synthetic intermediate. It readily undergoes Michael addition reactions, serving as a precursor for compounds like methyl isobutyl ketone (MIBK) and various pharmaceuticals and agrochemicals. Its α,β-unsaturated structure also makes it a valuable model substrate in organic chemistry for studying reaction mechanisms, including aldol condensation (from which it is derived) and catalytic hydrogenation. Researchers utilize its unique chemical properties to develop new synthetic methodologies, formulate specialty coatings and adhesives, and investigate the behavior of conjugated carbonyl systems. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O<br>(CH3)2C=CH-COCH3<br>C6H10O B046562 Mesityl oxide CAS No. 141-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpent-3-en-2-one
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InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJXDKTYKFBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O, Array
Record name MESITYL OXIDE
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DSSTOX Substance ID

DTXSID1029170
Record name 4-Methylpent-3-en-2-one
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Molecular Weight

98.14 g/mol
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Physical Description

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F
Record name MESITYL OXIDE
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Record name MESITYL OXIDE
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Record name Mesityl oxide
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F
Record name MESITYL OXIDE
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URL https://cameochemicals.noaa.gov/chemical/1067
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Record name MESITYL OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name MESITYL OXIDE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Mesityl oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3%
Record name MESITYL OXIDE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Mesityl oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86
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Record name MESITYL OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195
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Record name MESITYL OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name 4-Methyl-3-penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name MESITYL OXIDE
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URL https://www.osha.gov/chemicaldata/264
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Mesityl oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.4
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MESITYL OXIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name MESITYL OXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/264
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Mesityl oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation.
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Color/Form

Oily, colorless to light-yellow liquid

CAS No.

141-79-7
Record name MESITYL OXIDE
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Melting Point

-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F
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Synthetic Methodologies and Catalytic Mechanisms

Synthesis from Acetone (B3395972) via Aldol (B89426) Condensation and Dehydration

Mesityl oxide is synthesized from acetone through a two-step process involving an aldol condensation followed by dehydration. Initially, two molecules of acetone react in an aldol addition to form diacetone alcohol (DAA). researchgate.net This intermediate then undergoes dehydration to yield this compound and water. researchgate.net This transformation can be catalyzed by either acids or bases.

Acid-Catalyzed Condensation Pathways

In the presence of an acid catalyst, the synthesis of this compound from acetone proceeds through the formation of diacetone alcohol, which is then dehydrated. ub.edu The reaction is initiated by the condensation of acetone on the acid sites of the catalyst. oup.com Acid catalysts are effective in promoting the complete two-step mechanism, leading to high selectivity for this compound. For instance, the use of sulfuric acid as a catalyst can result in a product mixture rich in this compound. mdpi.com

Base-Catalyzed Condensation Pathways

Base-catalyzed condensation of acetone also proceeds via the formation of diacetone alcohol. google.com In this pathway, a base abstracts an alpha-hydrogen from an acetone molecule to form an enolate. acs.orgunipd.it This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule to form diacetone alcohol. doubtnut.com While basic catalysts are effective in the initial aldol condensation to form DAA, they are less efficient in the subsequent dehydration step to this compound. Consequently, base-catalyzed processes tend to yield higher amounts of diacetone alcohol and lower selectivity for this compound compared to acid-catalyzed routes. For example, using sodium hydroxide (B78521) as a catalyst primarily yields diacetone alcohol. taylorfrancis.com

Dehydration of Diacetone Alcohol

The dehydration of diacetone alcohol is a crucial step in the synthesis of this compound. google.comatamanchemicals.com This process can be catalyzed by acids, such as phosphoric acid supported on alumina (B75360) (H₃PO₄/Al₂O₃). mdpi.com The reaction involves the removal of a water molecule from diacetone alcohol to form the α,β-unsaturated ketone, this compound. atamanchemicals.com The rate of dehydration is influenced by the concentration of the acid catalyst; higher acid concentrations lead to increased reaction velocities. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product. Both homogeneous and heterogeneous catalysts are employed in industrial processes.

Heterogeneous Catalysis

Heterogeneous catalysts are solid materials that are in a different phase from the reactants. ub.edu They are widely used in the synthesis of this compound due to advantages such as ease of separation from the product mixture. ub.edu

Ion-exchange resins (IERs) are effective heterogeneous catalysts for the synthesis of this compound from acetone. Acidic IERs, in particular, have shown high selectivity for this compound, in the range of 80-90%. These resins possess sulfonic acid groups (-SO₃H) anchored to a polymer matrix, which provide the active sites for catalysis. ub.edu

The catalytic activity of IERs is influenced by their physical and chemical properties. Resins with a high acid capacity have been found to favor the formation of this compound. The structure of the resin, whether gel-type or macroporous, also plays a role. One of the challenges with using IERs is the potential for deactivation due to the adsorption of high-boiling byproducts. google.com However, it has been found that the presence of a small amount of water (1-3%) in the acetone feed can help to continuously desorb these byproducts, thereby maintaining the catalyst's activity for a longer period. google.comp2infohouse.org Conversely, higher concentrations of water can inhibit the reaction rate. researchgate.netresearchgate.net

Interactive Data Table: Catalytic Performance of Ion-Exchange Resins in this compound Synthesis

Catalyst TypeAcetone Conversion (%)This compound Selectivity (%)Key Findings
Acidic IERs~1580-90High acid capacity favors MO formation.
Basic IERs~150.90-11.0More selective towards diacetone alcohol formation.
Ion-Exchange Resins (IERs)
Acidic Ion-Exchange Resins

Acidic ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst and Dowex, are highly effective for producing this compound. ub.eduresearchgate.net These catalysts, which feature -SO3H groups on a polystyrene-based structure, can facilitate both the initial aldol condensation of acetone and the subsequent dehydration of diacetone alcohol (DAA) to this compound. ub.edu Studies show that acidic resins exhibit high selectivity towards this compound, often in the range of 80-90%.

The catalytic activity is influenced by several factors. A high acid capacity has been identified as the most critical property for promoting the formation of this compound. ub.edu However, the reaction is thermodynamically limited, leading to relatively low acetone conversions, typically around 15%. ub.edu Furthermore, water, a byproduct of the dehydration step, has an inhibiting effect on the reaction rate that is more significant than simple dilution or reverse reaction kinetics would suggest. researchgate.netresearchgate.net This is attributed to the preferential association of water with the active sulfonic acid sites, which reduces the number of sites available for the reaction. researchgate.net

Table 1: Performance of Various Acidic Ion-Exchange Resins in this compound Synthesis

Catalyst Type Structure Key Finding Reference
Amberlyst™ 15 Macroporous Effective in catalyzing the two-step mechanism to this compound. researchgate.net
Amberlyst™ 16 Macroporous Used to study the rate-inhibiting effect of water on the reaction. researchgate.net
Amberlyst™ A35 Macroporous Identified as the best performing resin for conversion and selectivity in one study. ub.edu
Dowex 50W Gel-type Demonstrates the capability of acidic resins to produce this compound.
Purolite® CT124 Gel-type Shows high selectivity for this compound compared to basic resins.
Basic Ion-Exchange Resins

In contrast to their acidic counterparts, basic ion-exchange resins, such as Amberlyst™ A26OH and Purolite® CT196, show very low selectivity for this compound (0.90-11.0%). conicet.gov.ar Their catalytic activity is primarily restricted to the first step of the reaction, the aldol condensation of acetone to form diacetone alcohol (DAA). conicet.gov.ar Consequently, basic resins are highly selective for DAA (89.0-99.1%) but are inefficient for the subsequent dehydration step required to produce this compound. conicet.gov.ar This highlights the ability of ion-exchange resins to tune the reaction and selectively target either DAA or this compound based on the acidity or basicity of the functional groups.

Zeolites and other crystalline aluminosilicates serve as solid acid catalysts in the conversion of acetone. mdpi.com The reaction over zeolites can produce a range of hydrocarbons, with this compound being a key intermediate that can further react to form mesitylene (B46885) (1,3,5-trimethylbenzene) on strong acid sites. mdpi.com The product distribution is heavily influenced by the catalyst's properties, such as pore size and acidity.

Different types of zeolites have been studied:

β-zeolite: The strong acidity of β-zeolite can lead to isobutene as the main product. uniovi.es Metal-exchanged β-zeolites have also been shown to be active, with the protonic form (H-β) being the most active for acetone conversion. mdpi.com

Al-MCM-41: This mesoporous material has shown promising results for mesitylene synthesis, where this compound is an intermediate. uniovi.es

HZSM-5: This zeolite typically requires high reaction temperatures, which can promote catalyst deactivation. uniovi.es

HY zeolite: This catalyst has demonstrated stability in the continuous liquid-phase conversion of acetone to mesitylene. researchgate.net

A significant challenge with highly acidic zeolites is rapid deactivation due to the formation of carbonaceous deposits or coke. uniovi.es

Metal oxides can function as either basic or acidic catalysts in acetone condensation.

Basic Metal Oxides: Titanium dioxide (TiO₂), magnesium oxide (MgO), and Mg-Al mixed oxides act as basic catalysts that promote the initial self-condensation of acetone to form this compound. acs.orgacs.org TiO₂ in particular exhibits moderate basicity and is effective in producing an optimal mixture of this compound and acetone that can be used in subsequent reaction steps. uniovi.esacs.org Mg-rich mixed oxides tend to selectively produce mesityl oxides, while Al-rich variants favor the formation of isophorone (B1672270). conicet.gov.ar

Supported Gold Catalysts: Gold nanoparticles supported on metal oxides such as cerium(IV) oxide (CeO₂), titanium(IV) oxide (TiO₂), and silicon dioxide (SiO₂) have been studied for the reduction of α,β-unsaturated carbonyl compounds, using this compound as a model reactant. google.com In-situ infrared spectroscopy has shown that this compound adsorbs on the surface of these catalysts in different forms, including an enolate form where it binds through the carbonyl oxygen and the β-carbon. google.com The support material plays a crucial role, with Au/CeO₂ and Au/TiO₂ showing the ability to interact with hydrogen at significantly lower temperatures than the pure oxides, which is relevant for subsequent hydrogenation reactions. google.com

Catalytic systems comprising nickel-tungsten (NiW), nickel-molybdenum (B8610338) (NiMo), and cobalt-molybdenum (CoMo) supported on acid-modified phonolite have been investigated in reactions involving this compound. Current time information in Auckland, NZ. It is important to note that these catalysts are employed for the reduction (hydrogenation) of this compound to produce other valuable chemicals, such as methyl isobutyl ketone (MIBK) and 2-methyl pentane (B18724), rather than for the synthesis of this compound itself. Current time information in Auckland, NZ.researchgate.net

In these processes, this compound serves as the starting material. The reactions are typically carried out under a hydrogen atmosphere at elevated temperature and pressure (e.g., 375 °C and 50 bar). Current time information in Auckland, NZ. The activity and selectivity of the catalysts depend on their composition and pre-treatment (e.g., sulfidation). For instance, sulfided NiW supported on phonolite (NiWSx/Ph-HCl) showed the highest activity for MIBK production. Current time information in Auckland, NZ. For catalysts activated in hydrogen, the CoMo-based material was most active for producing 2-methyl pentane. Current time information in Auckland, NZ.

Metal Oxide Catalysts (e.g., TiO2, Au/CeO2, Au/TiO2, Au/SiO2)

Homogeneous Catalysis

The traditional industrial production of this compound often involves homogeneous catalysis. This method utilizes an alkali metal hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dissolved in an aqueous or alcoholic solvent to create a homogeneous liquid-phase system. google.com The condensation of acetone is carried out by heating the mixture to temperatures between 50°C and 160°C. google.com The presence of a solvent like methanol (B129727) or ethanol (B145695) can facilitate the condensation reaction. google.com While effective, homogeneous catalysis presents challenges, including the potential for corrosion and the difficulty of separating the catalyst from the product mixture. google.com

Green Chemistry Approaches in this compound Synthesis

Several strategies align the synthesis of this compound with the principles of green chemistry, focusing on sustainability, waste reduction, and process efficiency.

Use of Heterogeneous Catalysts: Employing solid, recyclable catalysts like ion-exchange resins and zeolites is a key green approach. ub.eduub.edu This avoids the difficult separation and corrosion issues associated with homogeneous catalysts. ub.edugoogle.com

Process Intensification: A one-step synthesis method that combines the reaction in a fixed-bed reactor with a molecular sieve adsorption tank to remove water has been proposed. p2infohouse.org By continuously removing the water byproduct, this process breaks the reaction equilibrium, enhances the conversion rate of acetone, and allows for the production of high-purity this compound in a more efficient manner, qualifying it as a "Green Chemical Technology". p2infohouse.org

Bio-derived Feedstocks: Acetone can be produced sustainably through the Acetone-Butanol-Ethanol (ABE) fermentation process from biomass. ub.edu Using this bio-derived acetone as a starting material for this compound synthesis provides a renewable pathway to this important chemical intermediate. ub.edu

Recyclable Organocatalysts: A recyclable catalyst system based on L-proline and piperidine (B6355638) has been developed for acetone condensation. researchgate.net Binding this bi-component catalyst to a polymer resin was found to enhance selectivity towards this compound and reduce catalyst loss, offering a more sustainable organocatalytic route. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Formation

The synthesis of this compound from acetone is a sequential process involving the reversible aldol condensation of acetone to form diacetone alcohol (DAA), followed by the dehydration of DAA to yield this compound and water. This process is influenced by a delicate interplay of thermodynamic limitations and reaction kinetics.

Kinetic Models and Rate Constants for Parallel Reactions

The synthesis of this compound involves a complex network of series and parallel reactions. researchgate.netresearchgate.net Kinetic modeling is essential for understanding and optimizing the selectivity towards the desired product. The Langmuir-Hinshelwood kinetic model is frequently employed to describe the reaction rates over solid catalysts like ion-exchange resins. researchgate.netresearchgate.netresearchgate.net

Other investigations using hydroxyapatite (B223615) catalysts have found that the aldol addition of acetone to form DAA is rapid and reversible, while the subsequent dehydration of DAA to this compound is the rate-limiting step. escholarship.org

Computational studies using density functional theory have calculated the Gibbs free energy of activation (ΔG‡) for the aldol self-condensation of acetone to be 185 kJ mol⁻¹, identifying the initial C-C bond formation between acetone and its enol as the kinetically relevant step. rsc.org The subsequent dehydration to this compound was found to have a lower energy barrier. rsc.org

The presence of water, a co-product of the dehydration step, can have an inhibiting effect on the intrinsic reaction rates. researchgate.net This effect can be leveraged to control selectivity in certain process configurations. researchgate.net

Table 1: Summary of Kinetic Findings for this compound Formation

Kinetic Aspect Finding Catalyst/Method Source(s)
Kinetic Model Langmuir-Hinshelwood Cation exchange resin (Amberlyst 15®) researchgate.net, researchgate.net, researchgate.net
Rate-Limiting Step Dehydration of Diacetone Alcohol (DAA) Hydroxyapatite escholarship.org
Rate-Limiting Step C-C coupling of acetone and its enol Density Functional Theory (DFT) rsc.org
Rate-Governing Step Formation of this compound Amberlyst CH28 researchgate.net
Inhibitor Water Cation exchange resin researchgate.net

Process Intensification in this compound Production

Given the thermodynamic and kinetic limitations of this compound synthesis, process intensification strategies are crucial for achieving high yield and selectivity. These methods combine reaction and separation into a single unit, driving the equilibrium towards product formation.

Catalytic Distillation (CD) Technology

Catalytic distillation (CD) is a prime example of process intensification where the reaction occurs simultaneously with distillation in a single column. jetir.orgresearchgate.net Pilot-scale experiments have demonstrated the effectiveness of CD for producing this compound from acetone using solid acid catalysts like Amberlyst-15. acs.orgacs.orgresearchgate.net

In a CD process, as this compound and water are formed in the catalytic zone, they are continuously separated from the reactants based on their boiling points. This in-situ product removal shifts the reversible reaction equilibrium, thereby increasing acetone conversion and the yield of this compound. acs.orgacs.org A key advantage of CD is its ability to minimize subsequent undesirable reactions, such as the formation of phorone and other heavy by-products. acs.orgacs.orgresearchgate.net The production of these by-products can be minimized by increasing the reflux flow rate in the column. acs.orgacs.org However, challenges in CD include potential mass transfer limitations and the difficulty of controlling temperature and pressure independently. researchgate.net

Reaction-Rectification Processes

Reaction-rectification is a similar combined process that integrates chemical conversion with rectification in one apparatus. finechem-mirea.rufinechem-mirea.ru This approach is particularly effective for overcoming the low conversion and selectivity that plague traditional this compound production methods. finechem-mirea.rufinechem-mirea.ru By continuously withdrawing the products from the reaction zone, the rate of the forward reaction is enhanced. researchgate.netfinechem-mirea.rufinechem-mirea.ru

Modeling studies, including those using Aspen Plus® software, have shown that a reaction-rectification process can be optimized to achieve a limiting stationary state. doaj.org In this state, it is theoretically possible to achieve almost complete conversion of acetone with a this compound yield approaching 100%. doaj.org Adjusting operational parameters, such as the temperature gradient (typically between 80–130°C), can shift the equilibrium to favor this compound, resulting in selectivities greater than 90%.

Isomerization and By-product Formation

The synthesis of this compound is often accompanied by the formation of an isomer and various by-products through parallel and consecutive reactions. researchgate.net

This compound (4-methyl-3-penten-2-one) can exist in equilibrium with its unconjugated isomer, iso-mesityl oxide (4-methyl-4-penten-2-one). mdpi.com The equilibrium favors the formation of the thermodynamically more stable conjugated isomer, this compound. mdpi.com

The primary by-products arise from further condensation reactions. This compound can react with another molecule of acetone to produce heavier C9 compounds. researchgate.netmdpi.com The most common by-products include:

Phorone (2,6-dimethyl-2,5-heptadien-4-one): Formed from the condensation of this compound with acetone. mdpi.com

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one): A cyclic C9 ketone that is a significant by-product, particularly under alkaline catalysis. researchgate.netmdpi.com

Other C9 compounds: Including 4,6-dimethylheptane-3,5-diene-2-one and 4,4-dimethylheptane-2,6-dione. mdpi.com

Mesitylene (1,3,5-trimethylbenzene): Can be formed under certain acidic conditions. mdpi.com

Isothis compound (i-MO) Formation

Isothis compound (4-methylpent-4-en-2-one) is the unconjugated isomer of this compound and is often formed alongside it during the synthesis from acetone. mdpi.comntnu.no The common pathway to both isomers begins with the aldol condensation of acetone to produce diacetone alcohol (DAA). mdpi.comuniovi.es Subsequently, the dehydration of DAA can proceed to form either the α,β-unsaturated ketone, this compound, or its β,γ-unsaturated isomer, isothis compound. mdpi.comuniovi.es

The formation of these two C6 isomers is influenced by the nature of the catalyst and reaction conditions. uniovi.es Specifically, the presence of two distinct types of active sites on a catalyst can lead to the dehydration of DAA into either this compound or isothis compound. uniovi.es For instance, studies using magnesium oxide catalysts have shown that at higher temperatures, such as 723 K, the resulting mixture of C6 compounds is enriched in isothis compound. uniovi.es Furthermore, evidence suggests that the Brønsted acidity of a catalyst may be responsible for promoting the production of isothis compound. mdpi.com

Isothis compound and this compound exist in equilibrium. However, this equilibrium generally favors the formation of this compound, which is the more thermodynamically stable of the two isomers. mdpi.com Both compounds are considered valuable intermediates in industrial chemistry. ntnu.no

Competing Reaction Pathways

The synthesis of this compound from acetone is characterized by a complex reaction network with several competing pathways and potential side products. mdpi.comacs.org The primary reaction sequence involves the base- or acid-catalyzed aldol condensation of two acetone molecules to form diacetone alcohol (DAA), followed by dehydration to yield this compound. However, several other reactions can occur concurrently, affecting the selectivity and yield of the desired product.

One of the main competing pathways is the further condensation of this compound. uniovi.eswikipedia.org this compound can react with another molecule of acetone in a subsequent condensation reaction to form C9 ketones known as phorones. acs.orgwikipedia.org These phorones can then undergo rearrangement and cyclization to produce isophorones, which are also significant industrial chemicals. uniovi.esuniovi.eswikipedia.org The formation of these C9 compounds is a common route when the synthesis is performed under basic catalysis. uniovi.es

Another significant competing reaction, particularly prevalent when using acid catalysts, is the β-scission of C6 compounds like this compound. uniovi.esacs.org This cracking reaction results in the formation of isobutene and acetic acid. acs.orgacs.org This side reaction is undesirable as it not only reduces the yield of this compound but can also contribute to catalyst deactivation through the formation of oligomers from the resulting acetates. acs.org

The initial condensation step itself presents a point of competition. The reaction from acetone to DAA is reversible. uniovi.es Depending on the catalyst and conditions, the reaction may favor the accumulation of DAA rather than its subsequent dehydration to this compound. For example, when using ion-exchange resins, basic resins are more selective towards the formation of DAA, while acidic resins are more effective at catalyzing the complete two-step mechanism to produce this compound.

A summary of the primary competing reactions in this compound synthesis is presented below.

ReactantsCatalyst TypeCompeting Product(s)Reaction Type
This compound + AcetoneAcid / BasePhorones, IsophoroneAldol Condensation/Cyclization
This compoundAcidIsobutene + Acetic Acidβ-Scission (Cracking)
Acetone (2 molecules)BasicDiacetone Alcohol (accumulation)Aldol Condensation
This compound-Acetone (via Diacetone Alcohol)Reversible Reaction

Chemical Reactivity and Transformation Studies

Hydrogenation Pathways and Derivatives

The hydrogenation of mesityl oxide can be controlled to selectively target either the C=C double bond or the C=O carbonyl group, leading to a variety of commercially important derivatives. wikipedia.orgresearchgate.net The reaction pathway and product distribution are highly dependent on the catalyst, temperature, and pressure. google.comenvironmentclearance.nic.in

Methyl isobutyl ketone (MIBK) is the primary product of the selective hydrogenation of this compound's carbon-carbon double bond. acs.orgmdpi.com This process is a crucial step in the industrial production of MIBK from acetone (B3395972). acs.orgwikipedia.org The reaction involves the addition of hydrogen across the olefinic bond, leaving the carbonyl group intact. academie-sciences.fr

A variety of catalysts are effective for this transformation, with palladium-based catalysts being particularly common. environmentclearance.nic.inwikipedia.org For instance, treating acetone with a palladium-doped cation exchange resin under hydrogen pressure combines the initial acetone condensation and subsequent hydrogenation steps. wikipedia.org Other metal catalysts, including those based on nickel and copper, are also used. mdpi.comacademie-sciences.fr The reaction can be carried out in either the liquid or gas phase. google.com In a typical gas-phase process, this compound and hydrogen are passed over a catalyst at elevated temperatures (e.g., 175 °C) to yield MIBK. environmentclearance.nic.in Liquid-phase kinetics studies using a Pd/Al2O3 catalyst have shown high selectivity for MIBK (around 94.5%). researchgate.net

Further hydrogenation of this compound leads to the formation of methyl isobutyl carbinol (MIBC), also known as 4-methyl-2-pentanol (B46003). wikipedia.org This transformation can occur via two main routes: the hydrogenation of the intermediate MIBK or the more intense, direct hydrogenation of this compound where both the double bond and the carbonyl group are reduced. wikipedia.orgenvironmentclearance.nic.ingoogle.com

Industrially, MIBC is often produced by the intense hydrogenation of MIBK in the presence of a nickel-based catalyst. environmentclearance.nic.in The process typically occurs in the vapor phase at temperatures around 170 °C and pressures of approximately 11 barg. environmentclearance.nic.in Early methods described passing this compound vapor with excess hydrogen over a reduced copper catalyst on an asbestos (B1170538) support at about 120 °C, which produced a mixture of MIBK and MIBC. google.com Non-noble metal catalysts such as nickel, copper, cobalt, and iron are effective for this process. google.comgoogle.com

2-Methyl pentane (B18724) (2MP) can be produced from this compound through a process that involves hydrogenolysis, which removes the carbonyl group. mdpi.com The reaction pathway proceeds through a bifunctional metal-acid catalyzed mechanism. researchgate.net Initially, MIBK is formed via hydrogenation, which is then further hydrogenated to 4-methyl-2-pentanol (MIBC) on metal sites. researchgate.net Subsequently, the MIBC undergoes dehydration on acid sites to form an olefin, which is finally hydrogenated to 2-methyl pentane on the metal sites. researchgate.net

Studies using catalysts such as NiW, NiMo, and CoMo supported on acid-modified phonolite have demonstrated the production of 2MP from this compound at high temperatures and pressures (e.g., 375 °C and 50 bar H₂). mdpi.comresearchgate.net Sulfided NiW and hydrogen-activated CoMo catalysts have shown notable activity for 2MP production. mdpi.comresearchgate.net Platinum on zeolite catalysts has also been used for the hydrogenation of MIBK to 2MP. mdpi.comresearchgate.net

Table 1: Summary of this compound Hydrogenation Products and Conditions

ProductCommon NameKey Reaction TypeTypical CatalystsPhase
4-Methylpentan-2-oneMethyl Isobutyl Ketone (MIBK)Selective Hydrogenation (C=C)Palladium, Nickel, CopperGas or Liquid
4-Methyl-2-pentanolMethyl Isobutyl Carbinol (MIBC)Full Hydrogenation (C=C and C=O)Nickel, Copper, Cobalt, IronGas or Liquid
2-Methylpentane2MPHydrogenolysisNiW, NiMo, CoMo, Pt on ZeoliteGas

Formation of Methyl Isobutyl Carbinol (MIBC)

Condensation and Oligomerization Reactions

This compound can participate in further condensation and oligomerization reactions, either with itself or with other molecules like acetone, to form larger, more complex compounds. researchgate.netwikipedia.org These reactions are typically catalyzed by acids or bases and are fundamental to the synthesis of important industrial chemicals like phorones and isophorone (B1672270). mdpi.comresearchgate.net

The self-condensation of this compound is a key step in the formation of higher acetone condensation products. conicet.gov.ar While the initial formation of this compound comes from the self-condensation of two acetone molecules, this compound itself can act as a reactant for further oligomerization. wikipedia.org Basic catalysts are often employed to promote these aldol-type condensation reactions. conicet.gov.ar These reactions can lead to the build-up of carbonaceous residues or "coke" on the catalyst surface, which can cause deactivation. conicet.gov.ar The nature of the products formed depends significantly on the catalyst's acid-base properties. conicet.gov.ar

Phorone and isophorone are trimeric condensation products of acetone, with this compound acting as a crucial intermediate in their formation. wikipedia.orggoogle.comwikipedia.org

Phorone (2,6-Dimethyl-2,5-heptadien-4-one) is formed by the continued aldol (B89426) condensation of this compound with another molecule of acetone. wikipedia.orgmdpi.com This reaction can be catalyzed by acids. wikipedia.org The process involves the formation of a C9 intermediate that then dehydrates. mdpi.com

Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) is a cyclic ketone whose formation from this compound is a classic example of the Robinson annulation. samchemprasandha.com The synthesis proceeds via a Michael addition of an acetone enolate to this compound. wikipedia.orgsamchemprasandha.com This is followed by an intramolecular aldol condensation and subsequent dehydration to yield the stable, six-membered ring of isophorone. mdpi.comsamchemprasandha.com The synthesis is typically performed using basic catalysts. researchgate.netmdpi.com A complex network of reactions can occur, with various by-products forming, but controlling the reaction conditions allows for the targeted production of isophorone. mdpi.comgoogle.com The reaction of this compound with acetone to form isophorone is a key step in industrial processes. researchgate.netgoogle.com

Table 2: Products from this compound Condensation Reactions

ProductFormulaFormation Pathway
PhoroneC₉H₁₄OContinued aldol condensation of this compound and acetone. wikipedia.org
IsophoroneC₉H₁₄OMichael addition of acetone to this compound, followed by intramolecular aldol condensation. wikipedia.orgsamchemprasandha.com

Formation of Phorones and Isophorones

Addition Reactions

This compound, being an α,β-unsaturated ketone, readily undergoes nucleophilic addition reactions at the carbon-carbon double bond. acs.orgsolubilityofthings.com The reactivity is influenced by the electrophilicity of the β-carbon atom. acs.org These reactions typically proceed via Markownikoff addition. acs.org

A variety of nucleophiles can add to the double bond. For instance, hydrogen sulfide (B99878) adds to this compound in the presence of a triethylamine (B128534) catalyst to produce 4-mercapto-4-methyl-2-pentanone (B33688) in an 80% yield. acs.org The reaction with primary amines is also notable; instead of producing water, the reaction yields an imine adduct and acetone as a by-product. google.com This reaction is reversible but can be driven to completion by removing the acetone as it forms. google.com

The compound's reactivity allows it to be a versatile building block in organic synthesis. solubilityofthings.com Its structural isomer, 4-methyl-4-penten-2-one (isothis compound), can also be formed, particularly in the presence of a base, which can influence the products of subsequent reactions. acs.org

Copolymerization Studies

This compound can participate in copolymerization reactions, where it is incorporated into a polymer chain with other monomers. google.commdpi.com When used as a solvent in electropolymerization, for example, it can undergo saturation reactions with electrochemically generated radicals, leading to the formation of copolymers and altering the polymer's structural properties. mdpi.com

This compound can be copolymerized with diolefins, such as 1,3-butadiene, to form resins suitable for applications like can liners. google.com In this process, this compound can serve both as a comonomer and as the solvent for the reaction. google.com The resulting copolymers of this compound and butadiene typically have a molecular weight ranging from 700 to 5000 and contain from about 2% to 35% of combined this compound. google.com

The general procedure involves dissolving butadiene in an excess of this compound, often at a low temperature, and then heating the mixture in a sealed container to initiate copolymerization. google.com The reaction can be stopped by cooling or by removing the unreacted monomers, leaving the liquid copolymer. google.com

Table 1: Experimental Data for Butadiene-Mesityl Oxide Copolymerization

This table is interactive. Users can sort columns by clicking on the headers.

Parts Butadiene Parts this compound Catalyst (Parts) Time (hr) Temp (°C) % Polymer Molecular Weight % this compound in Copolymer
100 200 1.5 16 150 95 1000 2.5
100 200 3.0 16 125 96 800 4.0
100 300 3.0 16 125 94 700 7.0
100 400 4.0 16 125 95 700 10.0
100 900 10.0 16 125 95 700 20.0
100 100 1.0 16 150 92 1500 2.0

Data sourced from US Patent 2,986,580 A. google.com

Several factors influence the formation of this compound-butadiene copolymers. The ratio of the reactants is a critical factor; increasing the proportion of this compound relative to butadiene leads to a higher percentage of this compound being incorporated into the final copolymer. google.com

The reaction temperature also plays a role. The copolymerization is typically conducted at elevated temperatures, for instance, between 125°C and 150°C. google.com The choice of catalyst and its concentration are also key parameters in controlling the reaction. google.com The process is generally carried out by dissolving the diolefin in an excess of the ketone at a low temperature and then raising the temperature to facilitate the copolymerization. google.com

Copolymerization with Diolefins (e.g., Butadiene)

Degradation and Decomposition Pathways

When subjected to high temperatures, this compound undergoes thermal decomposition. publish.csiro.au Studies conducted in the temperature range of 412-490°C show that the primary products of this decomposition are methylbutenes, carbon monoxide, isobutene, and methane. publish.csiro.au The initial phase of the reaction, up to about 20% completion, follows first-order kinetics. The rate constant for this process is described by the Arrhenius equation k₁ = 10¹⁴.²² exp(-63240/RT) s⁻¹. A Rice-Herzfeld chain mechanism has been proposed to describe this decomposition pathway. publish.csiro.au

Acid-Catalyzed Decomposition

The decomposition of this compound under acidic conditions is a significant area of study, revealing pathways to valuable chemical products. When subjected to acid catalysts, this compound can undergo decomposition to form isobutene and acetic acid. nih.govatamanchemicals.com This reaction is notably influenced by the type of acid catalyst used. For instance, acid catalysts like Al-MCM-41 have been shown to favor the decomposition of this compound into these products. nih.gov

The process can be understood as a sequence of reactions. The self-condensation of acetone, which forms this compound, is a reversible reaction. nih.gov Under certain acidic conditions, this compound can be hydrolyzed back to diacetone alcohol. nih.gov This intermediate can then decompose to produce isobutene and acetic acid. nih.gov Alternatively, this compound can directly decompose to isobutene and acetic acid. atamanchemicals.com Zeolite catalysts, such as H-ZSM-5, are also effective in facilitating this transformation. atamanchemicals.com Computational studies have shown that after the initial formation of this compound from acetone, its subsequent decomposition has a relatively low energy barrier, indicating it can proceed readily under the right conditions. atamanchemicals.com The presence of water can inhibit the formation of this compound but may improve the selectivity towards isobutene by suppressing side reactions. nih.gov

The reaction pathway is sensitive to the nature of the active sites on the catalyst. It has been suggested that Brønsted acid sites are necessary to promote the hydrolysis of this compound, a key step in its decomposition to isobutene. nih.gov The use of acidic ion-exchange resins with sulfonic acid groups (-SO3H) has also been explored for reactions involving this compound, highlighting the role of a polar microenvironment within the catalyst pores. nih.gov

Role in Composite Degradation and Recycling

This compound plays a noteworthy role in the chemical recycling of fiber-reinforced thermoset composites, particularly in processes utilizing acetone as a solvent. nih.gov During the solvolysis of these composites, such as those with an epoxy resin matrix, the solvent can be recycled to enhance the sustainability and cost-effectiveness of the process. nih.govnih.gov

Computational Chemistry and Spectroscopic Investigations

Quantum Chemical (QM) Calculations

Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular properties of mesityl oxide. These methods allow for the theoretical examination of its structure, stability, and electronic behavior.

Density Functional Theory (DFT) has been widely applied to investigate the properties of this compound in the gas phase. usp.br Functionals such as B3LYP have been used in conjunction with various basis sets, including 6-31+G(d), 6-311+G(d,p), and aug-cc-pVDZ, to optimize the geometry and calculate properties like dipole moments and relative free energies of its conformers. usp.br For instance, calculations using B3LYP/6-31+G(d) have determined the gas-phase dipole moments for the syn- and anti-isomers to be 2.77 D and 3.90 D, respectively. usp.br The relative free energy of the anti-isomer compared to the more stable syn-isomer was found to be 0.95 kcal/mol, with a transition state energy of 3.36 kcal/mol. usp.br These theoretical findings are in good agreement with experimental data, where the dipole moment for the syn-isomer has been measured to be around 2.80 D. usp.br DFT has also been used to study the adsorption of acetone (B3395972), a precursor to this compound, on rutile TiO2 surfaces, which can lead to the formation of this compound among other products.

Molecular Mechanics (MM) simulations, particularly through methods like Molecular Dynamics (MD) and Monte Carlo (MC), have been employed to study this compound in solution. usp.brusp.br These simulations are crucial for sampling the vast number of possible arrangements of solvent molecules around the solute. usp.br For instance, Configurational Bias Monte Carlo (CBMC) simulations have been shown to be effective in sampling the syn/anti population ratio of this compound, a task that can be challenging for standard MD simulations due to the significant energy barrier between the conformers. usp.brresearchgate.net These MM simulations generate configurations that can then be used in higher-level quantum mechanical calculations. usp.br

To accurately capture the influence of the solvent on the properties of this compound, sequential Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are utilized. usp.brresearchgate.net This approach combines the accuracy of QM for the solute with the efficiency of MM for the solvent. acs.org The process typically involves generating liquid-phase configurations through MM simulations (like Monte Carlo), from which statistically relevant and uncorrelated snapshots are selected for subsequent QM calculations. usp.br This sequential QM/MM method has been successfully used to study the hydration of this compound, providing insights into the structure of the solute-water solution, free energy of solvation, and polarization effects. usp.brresearchgate.net The consideration of the in-water polarization of this compound is critical for an accurate description of the solute-solvent electrostatic interactions. usp.br

QM/MM Hybrid Methods for Solvent Effects

Conformational Analysis

This compound can exist in two planar conformations, s-cis (syn) and s-trans (anti), which are defined by the torsional angle of the C=C-C=O atoms. usp.br The equilibrium between these two conformers is a key aspect of its chemistry.

The relative stability of the syn and anti conformers of this compound is highly dependent on the surrounding environment. researchgate.netresearchgate.net

In the gas phase and low-polarity solvents , the syn-conformer is the dominant and more stable form. usp.brusp.brresearchgate.net Theoretical calculations predict that the syn-isomer accounts for over 90% of the population in the gas phase, a finding supported by experimental observations. usp.br The higher stability of the syn form in nonpolar environments is attributed to its lower internal free energy. researchgate.net

In polar solvents, particularly water , the equilibrium shifts to favor the anti-conformer. usp.brusp.brresearchgate.net This inversion of stability is driven by the larger dipole moment of the anti-isomer (calculated gas-phase dipole moment of ~3.90 D) compared to the syn-isomer (~2.77 D). usp.brusp.br The stronger dipole-dipole interactions between the polar anti-conformer and the polar solvent molecules lead to its stabilization. usp.br While hydrogen bonding between this compound and water occurs, studies suggest that the stabilization of the anti-form in aqueous solution is primarily due to these dipole-dipole interactions rather than differences in hydrogen bonding between the two conformers. usp.brresearchgate.net

The energy barrier for rotation between the syn and anti conformations is significant, estimated to be around 10 kcal/mol. usp.brresearchgate.net This high barrier makes the interconversion a relatively rare event, which has implications for computational sampling methods. usp.br

Table 1: Calculated Gas-Phase Properties of this compound Isomers This table is based on data from theoretical calculations and may not represent experimental values.

Propertysyn-Isomeranti-Isomer
Dipole Moment (D) 2.77 usp.br3.90 usp.br
Relative Free Energy (kcal/mol) 0 usp.br0.95 usp.br

Table 2: Calculated Solvatochromic Shifts of this compound in Different Solvents This table is based on data from theoretical calculations and may not represent experimental values.

SolventCalculated Shift (cm⁻¹)
Acetonitrile -120 researchgate.netresearchgate.net
Methanol (B129727) -1410 researchgate.netresearchgate.net
Water -2500 researchgate.netresearchgate.net

Syn-Anti Equilibrium and Solvent Polarity Effects

Spectroscopic Characterization (Excluding Basic Identification)

The electronic absorption spectrum of this compound is characterized by a weak n–π* transition and a strong π–π* transition. usp.br The π–π* absorption band, appearing in the 200–250 nm region, is particularly sensitive to the isomeric form and the polarity of the solvent. usp.br In iso-octane, a non-polar solvent, the λmax for the π–π* band is observed at 230.6 ± 0.5 nm. usp.br In contrast, for iso-mesityl oxide in the same solvent, only a weak n–π* absorption is seen at 290 nm. usp.br

This compound exhibits significant solvatochromism, with the position of its absorption bands shifting in response to solvent polarity. usp.brx-mol.com When moving from a non-polar solvent like iso-octane to a polar solvent like water, a notable bathochromic (red) shift of the π–π* band occurs. usp.br The experimental shift from iso-octane to water is -2,145 ± 90 cm⁻¹. usp.br

Sequential quantum mechanics/molecular mechanics (S-QM/MM) calculations have been used to model and understand these solvatochromic shifts. researchgate.netresearchgate.netfapesp.br These calculations separate the contributions from conformational changes, solvent polarization effects, and explicit solvation. researchgate.netfapesp.br For example, the calculated solvatochromic shifts for the π–π* transition in acetonitrile, methanol, and water are -120 cm⁻¹, -1410 cm⁻¹, and -2500 cm⁻¹, respectively, which align well with experimental data. researchgate.netfapesp.br

Table 2: Experimental and Calculated Solvatochromic Shifts of this compound Data from experimental measurements and S-QM/MM calculations. usp.brresearchgate.netfapesp.br

SolventExperimental λmax (nm)Calculated Solvatochromic Shift (cm⁻¹)
Iso-octane230.6N/A
AcetonitrileN/A-120
MethanolN/A-1410
Water242.6-2500

The infrared (IR) spectrum of this compound provides key information about its functional groups, particularly the carbonyl (C=O) group. In a non-polar solvent like iso-octane, this compound shows an intense IR absorption band characteristic of a C=O double bond in a conjugated position. usp.br This conjugation with the C=C double bond lowers the stretching frequency of the carbonyl group compared to a non-conjugated ketone. spcmc.ac.in

The typical absorption for a saturated aliphatic ketone is around 1715 cm⁻¹. amazonaws.com Due to conjugation, the C=O stretching vibration in this compound appears at a lower wavenumber, approximately 1690 cm⁻¹. spcmc.ac.in The C=C stretching vibration is also observed at a lower frequency (around 1620 cm⁻¹) than a typical non-conjugated alkene. spcmc.ac.in Some studies have noted a solvent-sensitive doubling of the carbonyl maximum in the IR spectra of certain α,β-unsaturated ketones, which is distinct from the doubling of both C=O and C=C bands seen in s-cis and s-trans isomer mixtures. researchgate.net

UV-Vis Absorption Spectra and Solvatochromic Shifts

Molecular Modeling for Intermolecular Interactions

Computational methods are employed to analyze the hydrogen bonding interactions between this compound and solvent molecules. usp.brarxiv.org In aqueous solutions, water molecules can form hydrogen bonds with the carbonyl oxygen of this compound. usp.brresearchgate.net The analysis of these solute-solvent hydrogen bonds often involves both energetic and geometrical criteria to identify significant interactions. researchgate.net

The formation of hydrogen bonds plays a crucial role in the stabilization of different conformers and influences the electronic properties of this compound. usp.brresearchgate.net Theoretical studies have shown that the explicit inclusion of hydrogen-bonded water molecules accounts for about 10% of the red-shift observed in the electronic spectrum when moving from the gas phase to an aqueous solution. researchgate.net This highlights the importance of specific solute-solvent interactions in accurately describing the system's behavior. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) approaches are particularly useful for studying these polarization effects. usp.brresearchgate.net Calculations have demonstrated that considering the in-water polarization of this compound is critical for an accurate description of the solute-solvent electrostatic interactions. usp.brresearchgate.net The polarization of the solute by the solvent environment contributes significantly to the observed solvatochromic shifts. researchgate.netresearchgate.netfapesp.br The solvent effect on the electronic structure, which leads to a substantial red-shift in the absorption spectrum, is a direct consequence of these polarization phenomena. researchgate.net The use of discrete-continuum solvation models in quantum mechanical calculations helps to accurately capture these effects, which is especially important for reactions involving charged or polarized intermediates in polar solvents. acs.org

Hydrogen Bonding Analysis

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For this compound, these models have been employed to predict its environmental fate, toxicity, and various physical characteristics.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models have been particularly useful in assessing the potential environmental and health effects of this compound.

Aquatic Toxicity:

The aquatic toxicity of this compound has been evaluated using the Ecological Structure Activity Relationships (ECOSAR) program developed by the U.S. Environmental Protection Agency (EPA). oecd.orgchemsafetypro.com ECOSAR predicts the acute (short-term) and chronic (long-term) toxicity of organic chemicals to aquatic life by comparing them to substances with similar structures for which toxicity data is available. chemsafetypro.comepa.gov For organic chemicals like this compound, ECOSAR provides estimations of toxicity to fish, aquatic invertebrates, and algae. epa.gov

QSAR predictions from ECOSAR for this compound generally place its acute aquatic toxicity in the range of 50 to 500 mg/L for both freshwater and saltwater organisms. oecd.org These in silico models are valuable for initial risk assessment and for prioritizing chemicals for further experimental testing. researchgate.net

A broader QSAR study on the aquatic toxicity of 394 diverse organic chemicals also included this compound. oup.com This study utilized descriptors such as molecular weight and the logarithm of the partition coefficient (log P) to build a model capable of classifying compounds into different toxicity ratings. oup.com

Experimentally determined acute toxicity values for this compound in various aquatic species are available and provide context for the QSAR predictions.

SpeciesEndpointConcentration (mg/L)Reference
Rainbow Trout (Salmo gairdneri)LC50 (96h)71 oecd.org
Water Flea (Daphnia magna)EC50 (48h)>1000 oecd.org

Genotoxicity:

From a QSAR perspective, this compound contains an α,β-unsaturated ketone functionality, which is recognized as a structural alert for potential genotoxicity. pharmoutsourcing.com However, despite this structural feature, this compound is reported to be negative in the Ames test, a widely used assay for assessing mutagenicity. oecd.orgpharmoutsourcing.com This highlights the importance of integrating experimental data with in silico predictions, as the presence of a structural alert does not always equate to a positive toxicological outcome. pharmoutsourcing.com

Quantitative Structure-Property Relationships (QSPR)

QSPR models have been applied to predict various physicochemical properties of this compound, which are crucial for understanding its behavior in different applications and environments.

Solubility and Miscibility:

The Hansen Solubility Parameters (HSP) are a key component of QSPR studies related to solvent properties. They decompose the total Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). These parameters for this compound have been determined and are used to predict its miscibility and solvency. arkema.com

Hansen Solubility ParameterValue (at 25°C)Reference
δt (Total)18.9 MPa1/2 arkema.com
δd (Dispersion)16.4 MPa1/2 arkema.com
δp (Polar)6.1 MPa1/2 arkema.com
δh (Hydrogen Bonding)6.1 MPa1/2 arkema.com

A QSPR study focused on predicting solvent miscibility utilized Godfrey's Miscibility Number (M-number), an empirical ranking of solvent miscibility. shsu.edu In this study, this compound was assigned an M-number, which can be correlated with its HSPs to develop predictive models for the miscibility of solvent blends. shsu.eduresearchgate.net

Thermodynamic Properties:

QSPR models have also been developed to predict thermodynamic properties such as the standard enthalpy of formation (ΔHf°). In a study encompassing 1115 organic compounds, a five-descriptor linear model was created that included this compound in its training set. mdpi.com

PropertyExperimental Value (kJ/mol)Predicted Value (kJ/mol)Reference
Standard Enthalpy of Formation (ΔHf°)-238.14-253.54 mdpi.com

Furthermore, various QSPR models have been used to calculate Henry's Law Constant for this compound, a critical parameter for assessing its environmental distribution between air and water. henrys-law.org

Spectroscopic and Conformational Properties:

Advanced computational methods, such as sequential quantum mechanics/molecular mechanics (QM/MM), have been used to investigate the structure-property relationships of this compound in solution. researchgate.netusp.br These studies have revealed that the conformational equilibrium of this compound between its syn and anti isomers is highly dependent on solvent polarity. researchgate.netresearchgate.net In the gas phase and in non-polar solvents, the syn conformer is dominant, while in aqueous solution, the anti conformer is favored. researchgate.net

This conformational change has a significant impact on the electronic absorption spectrum of this compound. QM/MM calculations have been used to dissect the contributions to the solvatochromic shift (the change in absorption wavelength with solvent polarity). For the π–π* transition, the shift from the gas phase to water is a red-shift of approximately -2500 cm⁻¹. This is a result of two opposing effects: a blue-shift of about 1700 cm⁻¹ due to the syn to anti conformational change, and a larger red-shift of around -4200 cm⁻¹ caused by the solvent's effect on the electronic structure. researchgate.net These detailed computational investigations provide a deep understanding of the relationship between the structure of this compound and its spectroscopic properties in different environments. researchgate.net

SolventCalculated Solvatochromic Shift (cm⁻¹)Reference
Acetonitrile-120 researchgate.net
Methanol-1410 researchgate.net
Water-2500 researchgate.net

Environmental Fate and Ecotoxicology

Environmental Persistence and Degradation

Mesityl oxide, an α,β-unsaturated ketone, demonstrates limited persistence in the environment due to various degradation processes. oecd.org Its fate in the atmosphere, water, and soil is governed by its chemical reactivity and susceptibility to biological breakdown.

Atmospheric Degradation

Once it volatilizes into the atmosphere, this compound is subject to rapid degradation through photochemical reactions. oecd.org The primary pathways for its atmospheric removal are reactions with hydroxyl (OH) radicals and ozone. nih.govoecd.org

The dominant degradation process for this compound in the atmosphere during the daytime is its reaction with photochemically-produced hydroxyl radicals. nih.govcopernicus.org This oxidation reaction is rapid, with an estimated atmospheric half-life ranging from approximately 1.6 to 4.9 hours. oecd.orgnih.gov The reaction mechanism involves the OH radical adding to the carbon-carbon double bond of the this compound molecule. copernicus.org This leads to the formation of several oxidation products, including acetone (B3395972), methylglyoxal, 2-hydroxy-2-methylpropanal, carbon dioxide, and peroxyacetyl nitrate (B79036) (PAN). researchgate.net

Table 1: Reaction Rate Constants and Half-Life of this compound with Hydroxyl Radicals

Rate Constant (cm³/molecule-sec at 25°C) Estimated Atmospheric Half-Life Source(s)
7.86 x 10⁻¹¹ 4.9 hours nih.gov
7.948 x 10⁻¹¹ 1.6 hours oecd.org
(8.1 ± 1.3) x 10⁻¹¹ Not Specified researchgate.net

The reaction with ozone is another significant pathway for the atmospheric degradation of this compound. nih.gov This process can be even more rapid than the reaction with hydroxyl radicals for unsaturated aliphatic compounds. oecd.org The estimated atmospheric half-life for the vapor-phase reaction of this compound with ozone is about 1.4 hours, assuming a typical atmospheric ozone concentration. nih.gov The reaction proceeds via the Criegee mechanism, where ozone attacks the carbon-carbon double bond. oup.com

Table 2: Reaction Rate Constant and Half-Life of this compound with Ozone

Rate Constant (cm³/molecule-sec at 25°C) Estimated Atmospheric Half-Life Source(s)
2.0 x 10⁻¹⁶ 1.4 hours nih.gov
Reaction with Hydroxyl Radicals (OH)

Biodegradation in Water and Soil

Biodegradation is considered an important environmental fate process for this compound in both water and soil. nih.gov The compound is classified as readily biodegradable. oecd.org

Under aerobic conditions, this compound is expected to biodegrade. Studies using sewage inoculum have demonstrated its potential for aerobic breakdown, with theoretical Biological Oxygen Demand (BOD) values reported as 30% and 74%. nih.gov The estimated half-life for aerobic biodegradation is less than two months, indicating that the compound is not persistent in aerobic environments like surface water. epa.gov

Table 3: Aerobic Biodegradation Data for this compound

Finding Environment Source(s)
Estimated half-life of < 2 months Aerobic environments (e.g., surface water) epa.gov
Theoretical %BOD of 74% and 30% Sewage inoculum nih.gov
Considered readily biodegradable General oecd.org

The persistence of this compound increases significantly under anaerobic conditions. epa.gov In environments lacking oxygen, such as sediment, its degradation is much slower. epa.gov Research has noted the presence of this compound in hydrocarbon-contaminated soils undergoing anaerobic degradation. mdpi.com While anaerobic biological technologies are used to treat wastewater containing various refractory organic substances, specific data on the complete anaerobic mineralization of this compound is limited. pjoes.com

Table 4: Anaerobic Biodegradation Data for this compound

Finding Environment Source(s)
Estimated half-life of > 6 months Anaerobic environments (e.g., sediment) epa.gov
Considered potentially very persistent Anaerobic environments epa.gov

Table 5: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 8858
Ozone 24823
Acetone 180
Methylglyoxal 880
2-hydroxy-2-methylpropanal 78949
Carbon Dioxide 280
Peroxyacetyl nitrate 17805
Catechol 289
Phenol 996
Aerobic Biodegradation

Volatilization from Water and Soil

This compound is expected to volatilize from water surfaces. nih.gov This is indicated by its estimated Henry's Law constant of 3.67 x 10⁻⁵ atm-cu m/mole, which was derived from its vapor pressure (8.21 mm Hg) and water solubility (28,900 mg/L). nih.gov Based on this constant, the volatilization half-life from a model river, defined as 1 meter deep, flowing at 1 m/sec with a wind velocity of 3 m/sec, is estimated to be 17 hours. nih.govcharite.de For a model lake under conditions of 1 meter depth, 0.05 m/sec flow, and 0.5 m/sec wind velocity, the estimated volatilization half-life is 11 days. nih.govcharite.de

The estimated Henry's Law constant also suggests that volatilization from moist soil surfaces may occur. nih.govcharite.de Furthermore, based on its vapor pressure, there is a potential for this compound to volatilize from dry soil surfaces. nih.govcharite.de The soil adsorption coefficient (Koc) of this compound is estimated to be 15, which suggests that it is expected to have very high mobility in soil. nih.govcharite.de

Bioaccumulation Potential

The potential for this compound to bioconcentrate in aquatic organisms is considered low. nih.govoecd.org An estimated bioconcentration factor (BCF) of 1.9 was calculated for fish, using a water solubility of 28,900 mg/L and a regression-derived equation. nih.gov According to a standard classification scheme, this BCF value supports the assessment of a low bioconcentration potential. nih.gov The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). cdhfinechemical.com The GESAMP hazard profile for bioaccumulation is rated as 0, and the log Kow is 1.37, further indicating a very low potential to bioaccumulate. chemicalbook.comnoaa.govrempec.org

Ecotoxicity Studies

This compound demonstrates moderate acute toxicity toward aquatic invertebrates and freshwater vertebrates. oecd.org

Studies on the aquatic toxicity of this compound have been conducted on various organisms, with results indicating a range of sensitivities. Laboratory-derived acute toxicity values from studies conducted in open systems ranged from 71 mg/L for the rainbow trout (Salmo gairdneri) to over 1000 mg/L for Daphnia magna. oecd.org Estimated acute toxicity values for fish, aquatic invertebrates, and algae are 73 mg/L, 89.1 mg/L, and 111 mg/L, respectively. epa.gov

Aquatic Toxicity of this compound

SpeciesExposure DurationEndpointValue (mg/L)Reference
Salmo gairdneri (Rainbow Trout)96 hoursLC5071 oecd.orgedqm.eu
Fish (General)---Acute LC5073 epa.gov
Daphnia magna (Water Flea)48 hoursEC50>1000 oecd.org
Daphnia magna (Water Flea)48 hoursEC50110 edqm.eu
Aquatic Invertebrates (General)---Acute EC5089.1 epa.gov
Algae (General)---Acute EC50111 epa.gov

LC50: The concentration of a chemical which kills 50% of the test animals in a given period. EC50: The concentration of a chemical which produces a specified effect in 50% of the test organisms.

This compound exhibits low toxicity toward a variety of bacterial species. oecd.org In some cases, it has been shown experimentally to be stimulatory to the germination of two species. oecd.org

Aquatic Toxicity (Fish, Invertebrates, Algae)

Natural Occurrence and Excretion in Organisms

This compound is a naturally occurring compound found in a diverse range of plants and food items. canada.caepa.gov It has been reported in fruits such as nectarines, oranges, and prickly pears, and vegetables like bell peppers and tomatoes. chemicalbook.comcanada.ca It is also a constituent of various prepared foods and beverages, including crisp bread, parmesan cheese, milk, coffee, tea, and rum. chemicalbook.comcanada.caepa.gov Spices and herbs like basil and rosemary, as well as mushrooms, peanuts, and even shrimp, have been found to contain this compound. chemicalbook.comcanada.ca Other reported natural sources include Bistorta manshuriensis, Tamarix aphylla, and Actinidia arguta. nih.govpharmacompass.com Plants may emit this compound as part of their defense mechanisms. smolecule.com

Regarding its metabolic fate, studies in rabbits have shown that this compound is reduced in the body to an appreciable extent and increases glucuronic acid output, suggesting it is metabolized and excreted. nih.govpharmacompass.com The metabolite is believed to be a glucuronide, although this has not been definitively demonstrated. pharmacompass.com

Analytical Methodologies for Detection and Quantification of Mesityl Oxide

The detection and quantification of mesityl oxide, particularly as a potential genotoxic impurity in pharmaceutical substances and other materials, necessitate the use of sensitive and specific analytical methods. researchgate.netrsc.org Gas chromatography (GC) based techniques are prominently employed for this purpose due to the volatile nature of this compound. nih.gov

Applications in Advanced Materials and Chemical Technologies

Nanomaterial Synthesis and Green Chemistry Initiatives

Mesityl oxide is utilized in the study of chemical reactions for the development of new nanomaterials. It is employed in chemical reactivity studies involving systems like the tryptophan/acetone (B3395972)/DMSO triad, which highlights its potential in the innovative synthesis of nanomaterials and contributes to advancing green chemistry initiatives. nih.gov The chemoselective hydrogenation of this compound using gold nanoparticles (AuNPs) stabilized by polyvinylpyrrolidone (B124986) (PVP) has also been explored. patsnap.com While catalysts like platinum (PtNPs) and ruthenium (RuNPs) are more active, AuNPs show notable chemoselectivity in this type of reaction. patsnap.com

Electrode Modification for Residue Detection

In the field of analytical chemistry, this compound serves as a specialized solvent for modifying electrodes used in residue detection. Research has shown its utility in the electrochemical deposition of polymeric stacks on electrode surfaces. nih.gov One specific application involves using this compound as the solvent to form polymer films from hydroxybenzaldehyde isomers on a platinum electrode. mims.comgoogle.com This modified electrode can then be used for the sensitive detection of residues, such as the fungicide 2-phenylphenol (B1666276) on lemon rind, with a detection limit of 5 µM using differential pulse voltammetry. mims.com The carbon-carbon double bond in this compound plays a significant role in the formation of these polymeric layers. mims.comresearchgate.net

Organic Sensing Media Development

This compound is a key solvent in the development of organic sensing media, particularly for detecting phenols. nih.gov It is used in the anodic polymerization process to create sensing layers. nih.govwmo.int For instance, polymeric films created via electropolymerization in a this compound medium have been assessed for their ability to detect 2-phenylphenol through electrooxidation. mims.com This demonstrates the solvent's effectiveness in creating functional organic layers for environmental monitoring and food safety analysis. nih.govwmo.int

Precursor in Fuel Production

This compound is a valuable precursor in the synthesis of high-density and high-performance fuels, addressing the demand for sustainable and advanced energy sources.

This compound is a key component in synthesizing high-density jet fuels. A novel route has been developed to produce jet fuel range branched cycloalkanes with high density (0.82 g/mL) and a low freezing point (217–219 K). nih.govresearchgate.net The process involves the alkylation of this compound with 2-methylfuran (B129897), followed by hydrolysis of the product to form a trione. nih.govresearchgate.net This intermediate then undergoes a solvent-free intramolecular aldol (B89426) condensation and subsequent hydrodeoxygenation (HDO) to yield the final branched cycloalkane product. nih.govresearchgate.net This method provides a pathway to convert biomass-derived platform chemicals into advanced biofuels that can outperform conventional petroleum-based fuels. researchgate.net

This compound serves as a crucial intermediate in a method for producing mesitylene-isopentane aviation fuel from biomass. google.compatsnap.comwipo.intgoogle.com In this process, acetone derived from biomass fermentation is catalytically converted to a mixture including mesitylene (B46885) and this compound. google.compatsnap.comgoogle.com The mesitylene is separated, while the this compound undergoes a series of reactions including dehydration, demethylation, and hydrogenation to produce isopentane (B150273). google.compatsnap.comgoogle.com The resulting isopentane is then blended with the separated mesitylene to create the final high-octane aviation fuel. patsnap.comgoogle.com

Jet Fuel Range Branched Cycloalkanes

Solvent Applications in Specialized Fields

The strong solvency of this compound makes it highly effective in a variety of specialized industrial applications. google.comfishersci.ca It is a well-established solvent for nitrocellulose, numerous gums, and a wide range of resins, with particular effectiveness for vinyl resins. google.comwikipedia.orgereztech.comnih.gov This property makes it a common ingredient in lacquers, varnishes, enamels, and paint removers. google.comfishersci.cawikipedia.orgereztech.com

Beyond coatings, this compound is used as a solvent in the printing industry for inks and for plastics. google.com It is also employed in ore flotation processes and as an extraction agent for certain metals, including the extraction of uranium and zirconium from their ores. google.comereztech.comnih.gov

Interactive Table: Solvent Applications of this compound

Application AreaSubstance Dissolved/ProcessReference
Coatings & FinishesNitrocellulose, Gums, Resins (especially Vinyl), Lacquers, Varnishes, Enamels google.com, wikipedia.org, ereztech.com, nih.gov
ManufacturingPlastics, Inks google.com,
Extractive MetallurgyOre Flotation, Uranium Extraction, Zirconium Extraction ereztech.com, nih.gov
OtherPaint Removers, Synthetic Fibers, Rubbers, Oils google.com, , fishersci.ca

Solvent for Resins, Lacquers, Varnishes, Inks, and Stains

This compound is recognized as a medium boiling point solvent with strong solvency power. chembk.comhuanxinchem.com This characteristic makes it highly effective for dissolving a variety of natural and synthetic resins, including nitrocellulose and vinyl resins. nih.govmicrokat.grchemicalbook.com Its ability to produce low-viscosity solutions from resins is a key advantage in many formulations. huanxinchem.comsprchemical.com

In the manufacturing of lacquers and enamels, this compound is a valued component. nih.govmicrokat.gr It is particularly useful in spray paint formulations. chembk.com The compound also finds application as a solvent in the production of inks and stains. mdpi.comnj.govindiamart.com

Key Resin Applications:

Nitrocellulose: this compound is a well-established solvent for nitrocellulose, a key component in many lacquers and coatings. chembk.comnih.govmicrokat.grchemicalbook.com

Vinyl Resins: It is particularly effective for dissolving vinyl resins, including vinyl chloride-vinyl acetate (B1210297) copolymers. chembk.comnih.govchemicalbook.com

Other Resins: Its solvency extends to various other gums and resins. nih.govnj.govindiamart.com

Solvent for Synthetic Fibers and Rubbers

The robust solvent properties of this compound extend to the realm of synthetic polymers. It is utilized as a solvent for various synthetic fibers and rubbers. mdpi.comnj.govindiamart.com This includes its use with natural and synthetic rubber. chemicalbook.com The ability of this compound to dissolve these materials facilitates various manufacturing and processing applications.

Applications in Coatings and Adhesives

This compound is a versatile component in the formulation of coatings and adhesives. sbblgroup.comsbblbm.com It is used as a solvent in paints and various other coatings. sbblgroup.comsbblbm.comsmolecule.com Its excellent anti-blush properties make it a valuable addition to coating formulations. huanxinchem.comsprchemical.com

In a patented process, this compound has been used as a comonomer and a solvent in the creation of copolymers with conjugated diethylenically unsaturated hydrocarbons. These copolymers, when applied to metal surfaces and baked, form a continuous, flexible, and light-colored protective coating with excellent toughness and adhesion. google.com

This compound is also employed in the formulation of adhesives, where its solvent properties are crucial for achieving the desired consistency and performance. sbblgroup.comsbblbm.com

Solvent in Agrochemicals

This compound serves as a solvent in the formulation of various pesticide products, including those for agricultural use. epa.govepa.govepa.gov It is used to prepare concentrated solutions of herbicides and fungicides that can be emulsified and diluted with water for application. huanxinchem.comsprchemical.com

The U.S. Environmental Protection Agency (EPA) exempts this compound from the requirement of a tolerance when used as a solvent or cosolvent in pesticide formulations applied to growing crops, with certain limitations. nih.gov Specifically, it is not for use after the edible parts of the plant begin to form, and livestock should not be grazed in treated areas within 48 hours of application. nih.gov

Toxicological and Safety Research Excluding Dosage/administration

Acute Toxicity Studies (Mammalian)

Mesityl oxide demonstrates a low to moderate level of acute toxicity in mammalian studies following oral, inhalation, and dermal exposure routes.

The acute oral toxicity of this compound has been evaluated in several mammalian species. The median lethal dose (LD50) is reported to range from approximately 600 to 1100 mg/kg in species including the rat, mouse, guinea pig, and rabbit. oecd.org Specific studies have identified the oral LD50 in rats as 1120 mg/kg. cdhfinechemical.comenvironmentclearance.nic.inymparisto.fi However, another study reports a lower value of 655 mg/kg in rats. fishersci.comnih.gov For mice, the oral LD50 is cited as 710 mg/kg, and for rabbits, it is 1000 mg/kg. ymparisto.fiwikipedia.orggezondheidsraad.nl Research conducted under OECD Guideline 423 indicated that while severe toxic effects occurred at 2000 mg/kg, some reversible toxic effects were observed at 300 mg/kg, placing the LD50 between these two values. europa.eu

SpeciesRouteLD50 (mg/kg)Reference(s)
RatOral1120 cdhfinechemical.comenvironmentclearance.nic.inymparisto.fi
RatOral655 fishersci.comnih.gov
MouseOral710 ymparisto.fiwikipedia.orggezondheidsraad.nl
RabbitOral1000 wikipedia.org
General (Rat, Mouse, Guinea Pig, Rabbit)Oral600 - 1100 oecd.org

Acute toxicity via inhalation has been estimated in rats, mice, and guinea pigs, with the median lethal concentration (LC50) ranging from 4,400 to 9,000 mg/m³. oecd.org For rats, the 4-hour LC50 is reported as 9,000 mg/m³. cdhfinechemical.comenvironmentclearance.nic.inymparisto.figezondheidsraad.nl Another study determined the 4-hour LC50 in rats to be 1130 ppm. fishersci.comnih.goveuropa.eu In mice, the 2-hour LC50 is 10,000 mg/m³, with another study finding the 4-hour LC50 to be between 2000 and 4000 ppm. ymparisto.figezondheidsraad.nleuropa.eu Exposure of mice to high concentrations resulted in effects such as dyspnea, convulsions, and narcosis prior to death. europa.eu

SpeciesExposure DurationLC50Reference(s)
Rat4 hours9,000 mg/m³ cdhfinechemical.comenvironmentclearance.nic.inymparisto.figezondheidsraad.nl
Rat4 hours1130 ppm fishersci.comnih.goveuropa.eu
Mouse2 hours10,000 mg/m³ ymparisto.figezondheidsraad.nl
General (Rat, Mouse, Guinea Pig)-4400 - 9000 mg/m³ oecd.org

The acute dermal toxicity of this compound has been assessed in rabbits. The dermal LD50 is consistently reported to be 5,150 mg/kg. cdhfinechemical.comymparisto.figezondheidsraad.nleuropa.euedqm.eu

SpeciesRouteLD50 (mg/kg)Reference(s)
RabbitDermal5150 cdhfinechemical.comymparisto.figezondheidsraad.nleuropa.euedqm.eu

Inhalation Toxicity (LC50)

Irritation and Sensitization Studies

This compound is recognized as an irritant to the skin, eyes, and respiratory tract.

Research indicates that this compound is a skin irritant. haz-map.com In studies involving rabbits, the application of this compound under an occlusive patch resulted in irritation. oecd.org A study following OECD Test Guideline 404 confirmed that it is irritating to rabbit skin. cdhfinechemical.com Another report described the irritation as significant under these testing conditions. An open irritation test on rabbits using 430 mg of the substance was found to be mildly irritating. gezondheidsraad.nl Prolonged contact may lead to dermatitis. nih.gov

This compound is an irritant to both the eyes and the respiratory system. Human exposure studies revealed that a concentration of 25 ppm (approximately 100 mg/m³) can cause eye irritation within 3 to 5 minutes. nih.govgezondheidsraad.nlcdc.gov At 50 ppm (approximately 205 mg/m³), nasal irritation also occurs. nih.govgezondheidsraad.nlcdc.gov A persistent and unpleasant taste was noted by subjects, which in some cases lasted for several hours after exposure. nih.govgezondheidsraad.nl

In animal studies, this compound is classified as a severe eye irritant. haz-map.com Application of just 4.325 mg to rabbit eyes caused a severe reaction. ymparisto.fi It is also considered moderately irritating to the eyes of rabbits in other studies. gezondheidsraad.nl Inhalation studies in rabbits at a concentration of 1.3% this compound caused ocular and upper respiratory tract irritation. europa.eu It is also identified as a lachrymator, a substance that causes tearing. haz-map.com An in-vitro study following OECD Test Guideline 437 concluded that this compound is irritating to the eyes. cdhfinechemical.com The compound is also reported to cause respiratory irritation. cdhfinechemical.com

Skin Irritation

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test in rats was conducted via inhalation. oecd.orgnih.gov In this 49-day study, rats were exposed to this compound vapor at concentrations up to 1212 mg/m³. oecd.org The effects observed were transient and reversible, attributed to the irritant properties of the chemical. oecd.org A Lowest Observed Adverse Effect Level (LOAEL) was determined to be 124 mg/m³. oecd.org

In another study, Sprague-Dawley rats were exposed to this compound vapor at concentrations of 0, 31, 103, or 302 ppm for 6 hours a day, 7 days a week. nih.gov The pre-mating phase lasted for 14 days, followed by a mating period of up to 14 days, a gestation period of 21-22 days, and an early lactation period of 4 days. nih.gov During the pre-mating phase, all exposed male and female rats showed a decrease in feed consumption, leading to reduced body weight and body weight gain. nih.gov Females in the mid- and high-exposure groups continued to exhibit these effects during the first week of gestation. nih.gov Clinical signs of toxicity observed during exposure included partially closed eyes in the high-exposure group and a temporary reduction in activity in the mid- and high-exposure groups. nih.gov An increased incidence of porphyrin nasal discharge after exposure was noted in all exposed animals, and three males in the high-exposure group exhibited sialorrhea (excessive salivation). nih.gov No mortalities were observed in the adult rats. nih.gov

Genotoxicity and Mutagenicity Assessments

This compound has been evaluated for its potential to cause genetic mutations through various assays.

Ames/Salmonella Reverse Mutation Assay

The Ames test, a bacterial reverse mutation assay, is widely used to detect the mutagenic potential of chemical substances. ebi.bionih.gov This test utilizes strains of Salmonella typhimurium that are unable to synthesize histidine and will only grow in a histidine-deficient medium if a reverse mutation occurs. ebi.bionih.gov

This compound has been reported as negative in Ames/Salmonella reverse mutation studies. oecd.orgresearchgate.netpharmoutsourcing.comnih.gov It did not induce a significant increase in the frequency of revertant colonies in any of the bacterial strains tested, either with or without metabolic activation. regulations.gov Despite containing an α,β-unsaturated ketone structural alert, which can be associated with genotoxicity, this compound is considered non-mutagenic in this assay. researchgate.netpharmoutsourcing.comnih.gov

Mouse Micronucleus Studies

The in vivo mouse micronucleus assay assesses the potential of a chemical to cause chromosomal damage. This compound has tested negative in mouse micronucleus studies. oecd.orgnih.gov

In one study, Swiss CD-1 mice were administered this compound via intraperitoneal injection at doses of 0, 170, 340, or 680 mg/kg. nih.goveuropa.eu Bone marrow samples were collected at 24, 48, and 72 hours after treatment. nih.goveuropa.eu The test did not show a significant increase in micronucleated polychromatic erythrocytes at any dose level. nih.goveuropa.eu Mortalities were observed in female mice at the highest dose, and a statistically significant decrease in bone marrow cellularity was noted in male mice at the same dose, indicating that the test was conducted at a toxic dose level. nih.goveuropa.eu

Structural Alerts for Genotoxicity

This compound contains an α,β-unsaturated ketone moiety, which is recognized as a structural alert for potential genotoxicity. nih.govrsc.org This structural feature can sometimes be associated with DNA reactivity. pharmoutsourcing.com However, despite this structural alert, extensive testing has shown that this compound is not genotoxic. researchgate.nethstalks.com This highlights that the presence of a structural alert alone is not always predictive of actual genotoxic activity. researchgate.net

Neurotoxicity Research

In a combined repeated dose and reproductive/developmental toxicity study in rats exposed to this compound by inhalation, no signs of neurotoxicity were observed. oecd.org Another study involving the inhalation of ketone vapors by guinea pigs did not report specific neurotoxic effects for this compound, though general central nervous system depression is a known effect of high concentrations of organic solvents. cdc.govcdc.gov

Reproductive and Developmental Toxicity Studies

A combined repeated dose and reproductive/developmental toxicity screening test of this compound was conducted in Sprague-Dawley rats. nih.gov Groups of male and female rats were exposed to vapor concentrations of 0, 31, 103, or 302 ppm. nih.gov While there were effects on body weight and feed consumption, the No-Observed-Effect Level (NOEL) for reproductive toxicity was determined to be 412 mg/m³. oecd.org No developmental toxicity was noted at any of the tested exposure concentrations. oecd.org

Occupational Exposure Limits and Risk Assessmentilo.orgdnacih.comcdc.gov

To ensure worker safety, various organizations have set limits on the permissible concentration of this compound in the workplace air. These limits are based on the known health effects of the compound.

Threshold Limit Values (TLVs)

The American Conference of Governmental Industrial Hygienists (ACGIH) has established Threshold Limit Values (TLVs) for this compound. nj.govmdcampbell.com The Time-Weighted Average (TWA) TLV, which is the concentration for a conventional 8-hour workday and a 40-hour workweek, is set at 15 parts per million (ppm). nj.govmdcampbell.com Additionally, a Short-Term Exposure Limit (STEL) of 25 ppm is recommended. nj.govmdcampbell.com The STEL is a 15-minute TWA exposure that should not be exceeded at any time during a workday, even if the 8-hour TWA is within the TLV.

Below is an interactive data table summarizing the TLVs for this compound:

ParameterValueOrganization
Time-Weighted Average (TWA)15 ppmACGIH
Short-Term Exposure Limit (STEL)25 ppmACGIH

Recommended Exposure Limits (RELs)

The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) for this compound. nj.govcdhfinechemical.comnoaa.gov The NIOSH REL is a TWA of 10 ppm for up to a 10-hour workday and a 40-hour workweek. nj.govcdhfinechemical.com This recommendation is based on preventing adverse health effects from occupational exposure.

The following table outlines the REL for this compound:

ParameterValueOrganization
Time-Weighted Average (TWA)10 ppmNIOSH

Hazardous Substance Classification

This compound is classified as a hazardous substance by multiple regulatory agencies due to its physical and chemical properties and its potential to cause harm. nj.gov It is categorized as a flammable liquid. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a comprehensive classification of its hazards.

The key hazard classifications for this compound include:

Flammable liquids (Category 3)

Acute toxicity, Oral (Category 4)

Acute toxicity, Inhalation (Category 3)

Acute toxicity, Dermal (Category 4)

Skin irritation (Category 2)

Eye irritation (Category 2A)

Specific target organ toxicity - single exposure (Category 3), Respiratory system

The National Fire Protection Association (NFPA) 704 standard provides a "fire diamond" that gives a general idea of the hazards presented by a chemical. For this compound, the NFPA hazard ratings are:

Health Hazard (Blue): 3

Flammability (Red): 3

Instability (Yellow): 1

This indicates that this compound is a substance that can cause serious or permanent injury, is readily combustible, and is normally stable but can become unstable at elevated temperatures and pressures.

Economic and Industrial Aspects in Research

Market Demand and Production Improvements

The global market for mesityl oxide is experiencing steady growth, driven by its crucial role in various industrial applications. In 2020, the market was valued at approximately 11.20 million USD and is projected to reach 16.74 million USD by 2026, expanding at a compound annual growth rate (CAGR) of 6.92%. fishersci.ca Another market analysis indicates the market was worth 150 million USD in 2024 and is forecasted to reach 250 million USD by 2033, growing at a CAGR of 7.5%. wikipedia.org This demand is largely fueled by the expanding automotive, construction, and specialty chemical sectors. wikipedia.orgwikipedia.orgwikipedia.org In these industries, this compound is a key component in the production of high-performance materials, coatings, and adhesives. wikipedia.org

Role as an Industrial Intermediate

This compound's primary industrial significance lies in its function as a versatile chemical intermediate. fishersci.ca Its most prominent application is as a precursor in the synthesis of methyl isobutyl ketone (MIBK), a widely used solvent for nitrocellulose, lacquers, and various polymers. fishersci.nowikipedia.orguni.luatamanchemicals.com The industrial production of MIBK typically involves the hydrogenation of this compound. wikipedia.orguni.lu

Beyond MIBK, this compound serves as a building block for a range of other valuable chemicals. Through various chemical reactions, it is converted into other important industrial products. For instance, its reduction can yield not only MIBK but also methyl isobutyl carbinol (MIBC) and 2-methyl pentane (B18724). fishersci.no It is also an intermediate in the synthesis of diisobutyl ketone (DIBK), flavors, and fragrances. fishersci.comfishersci.ca

This compound is also used directly as a medium-boiling solvent with effective solvency for substances like synthetic fibers, rubbers, resins, gums, paints, and varnishes. fishersci.nowikidata.orgmetabolomicsworkbench.org It is utilized in the formulation of coatings, adhesives, and as a solvent for PVC. fishersci.cawikidata.orgfishersci.ie Its utility extends to the agricultural sector, where it is used to prepare concentrated solutions of herbicides and fungicides. fishersci.cafishersci.ie

Table 1: Industrial Applications and Products Derived from this compound

Application/Product Description Sources
Methyl Isobutyl Ketone (MIBK) A primary derivative produced via hydrogenation; used extensively as a solvent. fishersci.nowikipedia.orgatamanchemicals.comebi.ac.uk
Methyl Isobutyl Carbinol (MIBC) A C6 branched alcohol produced from this compound reduction; used in synthesis. fishersci.nofishersci.comfishersci.ca
Diisobutyl Ketone (DIBK) An intermediate synthesized from this compound. fishersci.comfishersci.ca
Solvent Applications Used directly as a solvent for paints, coatings, adhesives, PVC, and synthetic fibers. fishersci.cafishersci.nowikidata.orgmetabolomicsworkbench.org
Agricultural Chemicals Used in the preparation of concentrated herbicides and fungicides. fishersci.cafishersci.ie
Specialty Chemicals An intermediate for flavors, fragrances, vitamins, and pharmaceuticals. wikipedia.orgfishersci.comwikidata.org
Jet Fuel Additives Researched as a precursor for high-density jet fuels. atamanchemicals.comatamanchemicals.com

Cost-Effectiveness of Production Methods

To improve economic viability, research has focused on developing more efficient production methods. A significant advancement is the single-step process where acetone (B3395972) is treated with a palladium-doped, strongly acidic cation exchange resin under hydrogen pressure to directly yield MIBK, with this compound as the key intermediate. wikipedia.org Another innovative approach involves a one-step process using a fixed-bed reactor combined with a molecular sieve adsorption tank. atamankimya.com This method continuously removes the water produced during the reaction, which breaks the reaction equilibrium and enhances the conversion rate of acetone, leading to a high-purity product while reducing energy consumption and production costs. atamankimya.com

The choice of catalyst is also crucial for cost-effectiveness. Research has explored the use of catalysts derived from inexpensive, naturally occurring minerals. For example, catalysts using phonolite modified with acid have been shown to be active in the reduction of this compound, offering a potentially cost-effective alternative to commercial catalysts, especially if the mineral source is located near the production facility. fishersci.no The use of solid catalysts, such as ion-exchange resins, also contributes to cost savings by simplifying the separation of the catalyst from the product mixture. wikipedia.org

Sustainability and Green Chemical Alternatives

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable production routes for this compound. A major trend is the shift towards bio-based production methods. wikipedia.orgwikipedia.org This often starts with the raw material, acetone, which can be produced through sustainable fermentation processes (Acetone-Butanol-Ethanol or ABE). metabolomicsworkbench.orgatamanchemicals.comwikipedia.org

The development and use of eco-friendly catalysts is another key area of research. Solid acid catalysts, such as macroporous ion-exchange resins, are considered a greener alternative as they are easily separated from the reaction products and can be recycled. wikipedia.orgthegoodscentscompany.com These resins have shown high selectivity for this compound synthesis from acetone. metabolomicsworkbench.orgwikipedia.org Similarly, research into polymer resin-supported organocatalysts has yielded promising results. ontosight.ai One study developed a recoverable catalyst that could be reused for at least seven cycles without significant loss of activity, minimizing waste. ontosight.ai

Process intensification and waste reduction are also central to sustainability efforts. A one-step synthesis method has been developed that is described as a "Green Chemical Technology" because it avoids the discharge of spent acid or alkali waste streams typical of older methods. atamankimya.com Other green approaches include solvent-free synthesis techniques, which further reduce the environmental impact of the production process. cir-safety.org By focusing on renewable feedstocks, recyclable catalysts, and waste minimization, the chemical industry is moving towards a more sustainable and environmentally responsible production of this compound. wikipedia.orgwikipedia.org

Future Research Directions

Development of Novel Catalytic Systems

The industrial production of mesityl oxide traditionally relies on liquid-phase condensation of acetone (B3395972) using alkaline catalysts. However, research is actively pursuing more efficient and environmentally benign catalytic systems.

Recent studies have explored various catalytic materials, including:

Heterogeneous Catalysts: Solid acid and base catalysts are being investigated to replace homogeneous catalysts, simplifying product separation and catalyst recycling. ub.edu Materials like hydrotalcites, zeolites, and ion-exchange resins have shown promise. ub.edu For example, sulfonic acid groups anchored on a polystyrene-based polymer have been used for the acid-catalyzed synthesis of this compound from acetone. ub.edu

Bifunctional Catalysts: Catalysts with both acidic and basic sites can facilitate the multi-step synthesis of valuable chemicals from this compound. For instance, a combination of a basic metal oxide (like TiO2, MgO, or Mg-Al mixed oxide) and an acidic aluminosilicate (B74896) (like β-zeolite or Al-MCM-41) has been studied for the one-pot conversion of acetone to mesitylene (B46885), a process in which this compound is a key intermediate. acs.orgacs.org

Nanocatalysts: The use of nanocatalysts offers high surface area and unique electronic properties, potentially leading to higher catalytic activity and selectivity.

Organocatalysts: A recyclable L-proline/piperidine (B6355638) catalyst system has been shown to be effective in the condensation of acetone to produce this compound under mild and neutral conditions. rsc.orgresearchgate.net Binding this system to a polymer resin enhanced the selectivity for this compound and reduced catalyst loss. rsc.orgresearchgate.net

Future research will likely focus on designing catalysts with optimized acid-base properties, enhanced stability, and improved resistance to deactivation by coking or leaching. The goal is to develop continuous-flow processes that offer higher efficiency and lower environmental impact compared to traditional batch processes. ub.edu

Advanced Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at the molecular level. mghpcc.orgutexas.edu For this compound, computational studies can provide valuable insights into:

Reaction Pathways: DFT calculations can elucidate the intricate mechanisms of reactions involving this compound, such as its formation from acetone and its subsequent conversion to other products. escholarship.org For example, studies have investigated the aldol (B89426) condensation of acetone to diacetone alcohol and its subsequent dehydration to this compound. escholarship.orgrsc.org These calculations can help identify rate-determining steps and transition states, guiding the design of more efficient catalysts. escholarship.org

Catalyst-Substrate Interactions: Modeling can reveal how this compound and its precursors interact with catalyst surfaces. mghpcc.org This understanding is crucial for designing catalysts with specific active sites that can enhance reaction rates and selectivity.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as UV-Vis absorption spectra, which can be compared with experimental results to validate theoretical models. researchgate.net For instance, the hydration of this compound and its effect on the syn-anti equilibrium and electronic absorption spectrum have been investigated using a sequential quantum mechanics/molecular mechanics approach. researchgate.net

Advanced computational models will continue to play a pivotal role in accelerating the discovery and optimization of new catalytic systems and synthetic routes involving this compound. mghpcc.orgutexas.edunih.gov

Exploration of New Synthetic Applications

This compound's reactivity makes it a valuable precursor for a variety of organic compounds. solubilityofthings.comsolubilityofthings.com While its primary use is in the production of methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC), researchers are exploring new synthetic applications. mdpi.comarkema.com

Some areas of active research include:

Fine Chemicals Synthesis: this compound is used in the synthesis of vitamins, flavors, and fragrances. arkema.com Further research could uncover new pathways to other high-value fine chemicals.

Pharmaceutical Intermediates: The structural motifs present in this compound can be found in various biologically active molecules. Its use as a building block in the synthesis of pharmaceutical intermediates is an area of growing interest. solubilityofthings.com

Polymer Chemistry: The double bond in this compound allows it to participate in polymerization reactions, potentially leading to the development of new polymers with unique properties.

Novel Condensation Reactions: Research into the condensation of this compound with other molecules continues to yield new and useful compounds. For example, the condensation of this compound with alkyl halides has been explored as a method for synthesizing methyl ketones. oup.comtandfonline.com Similarly, the alkylation of 2-methylfuran (B129897) with this compound has been studied to produce diesel-range alkanes. researchgate.net

The versatility of this compound as a reactive intermediate ensures that it will remain a focus of synthetic organic chemistry research for the foreseeable future. solubilityofthings.comsolubilityofthings.comsbblgroup.com

Comprehensive Environmental Impact Assessments

As with any widely used chemical, a thorough understanding of the environmental fate and toxicological profile of this compound is essential. oecd.org

Key aspects of its environmental impact include:

Biodegradability: this compound is considered to be readily biodegradable, which limits its persistence in the environment. oecd.orgchemikalieninfo.de

Aquatic Toxicity: It exhibits moderate acute toxicity to aquatic organisms. oecd.orgilo.org

Atmospheric Fate: In the air, this compound is reactive and has a predicted short half-life. oecd.org

Bioaccumulation: The potential for this compound to bioconcentrate in aquatic organisms is low. oecd.orgnih.gov

Future research in this area should focus on:

Long-term ecological effects: While acute toxicity data is available, more research is needed to understand the potential long-term effects of low-level exposure on various ecosystems.

Degradation products: Identifying the products of this compound's biotic and abiotic degradation is crucial for a complete environmental risk assessment.

Life cycle analysis: A comprehensive life cycle assessment of this compound production and use will help to identify areas for improvement in terms of sustainability and environmental footprint. An environmental impact assessment report for a chemical manufacturing facility that includes this compound has been drafted, which includes monitoring of various environmental parameters. mpcb.gov.in

A robust understanding of the environmental impact of this compound will be critical for ensuring its continued safe and sustainable use in the chemical industry. europa.eucanada.ca

Q & A

Q. What are the critical safety protocols for handling mesityl oxide in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 31°C) and toxicity. Key protocols include:

  • Use explosion-proof equipment and grounded containers to prevent static discharge .
  • Wear solvent-resistant gloves (e.g., Viton® Chlorobutyl Rubber) and eye protection to avoid skin/eye irritation .
  • Store separately from oxidizing agents (e.g., peroxides), strong acids/bases, and halogens to prevent violent reactions .
  • Implement emergency showers/eye wash stations in case of exposure .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with this compound serving as a Certified Reference Material (CRM) for calibration. Methodological steps include:

  • Sample preparation via liquid-liquid extraction using compatible solvents (e.g., hexane).
  • Column selection (e.g., DB-5MS) to resolve this compound from co-eluting compounds .
  • Validation per ICH guidelines, including linearity (1–100 ppm) and recovery studies (>95%) .

Q. How does this compound’s reactivity influence its role as a solvent in organic synthesis?

this compound’s α,β-unsaturated ketone structure enables dual functionality:

  • As a polar aprotic solvent, it facilitates aldol condensations and Michael additions .
  • Its electrophilic carbonyl group participates in nucleophilic attacks, requiring inert reaction conditions (e.g., N₂ atmosphere) to avoid side reactions .

Advanced Research Questions

Q. How can reaction-rectification processes optimize this compound synthesis?

Traditional methods suffer from low conversion (<60%) and selectivity (<70%). A combined reaction-rectification approach improves efficiency by:

  • Integrating chemical transformation (e.g., acetone dimerization) with continuous product separation via distillation .
  • Modeling phase equilibrium using NRTL or UNIQUAC equations to predict vapor-liquid equilibria and optimize column parameters (e.g., reflux ratio) .
  • Adjusting temperature gradients (80–130°C) to shift equilibrium toward this compound, achieving >90% selectivity .

Q. What strategies resolve contradictions in this compound’s occupational exposure limits (OELs)?

Discrepancies exist between NIOSH (10 ppm) and ACGIH (15 ppm) OELs due to differing toxicological interpretations:

  • NIOSH prioritizes liver/kidney effects from subchronic rodent studies, advocating lower limits .
  • ACGIH emphasizes acute respiratory irritation thresholds . Methodological resolution : Conduct species-specific toxicokinetic studies to establish NOAELs (No Observed Adverse Effect Levels) and apply interspecies uncertainty factors (e.g., 10x for human variability) .

Q. How do kinetic models address selectivity challenges in this compound production?

Competing pathways (e.g., formation of 4-methyl-4-penten-2-one) reduce selectivity. Solutions include:

  • Developing pseudo-homogeneous kinetic models to quantify rate constants (k₁, k₂) for parallel reactions .
  • Optimizing catalyst systems (e.g., acidic ion-exchange resins) to favor this compound via transition-state stabilization .
  • Implementing in situ FTIR monitoring to track intermediate concentrations and adjust residence times dynamically .

Q. What experimental designs mitigate confounding factors in this compound’s chronic toxicity studies?

Conflicting data on hepatotoxicity and anemia risks arise from variable exposure durations and doses. Robust designs involve:

  • Dose-ranging studies in rodents (0–50 mg/kg/day) over 90 days to identify threshold effects .
  • Histopathological analysis of liver/kidney tissues with blinded scoring to reduce bias .
  • Control groups exposed to solvent vehicles (e.g., corn oil) to isolate this compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.